butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines.
Preparation Methods
The synthesis of butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce additional halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in hexahydroquinoline derivatives .
Scientific Research Applications
Butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO3/c1-4-15(2)33-27(32)24-16(3)30-22-13-19(17-5-9-20(28)10-6-17)14-23(31)26(22)25(24)18-7-11-21(29)12-8-18/h5-12,15,19,25,30H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDUKCWEUMMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386452 |
Source
|
Record name | GNF-Pf-5543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5708-31-6 |
Source
|
Record name | GNF-Pf-5543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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